3-Amino-4-methoxybenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-amino-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H9NOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,8H2,1H3 |
InChI Key |
PNXZHCCTUCBPIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Methoxybenzenethiol and Its Precursors
Retrosynthetic Analysis of 3-Amino-4-methoxybenzenethiol
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds.
A plausible retrosynthetic pathway begins with the disconnection of the C-S bond, leading to a substituted aminophenol derivative. Alternatively, disconnection of the C-N bond could lead to a methoxy-substituted benzenethiol (B1682325). A common and effective strategy involves the reduction of a nitro group to an amino group in a late stage of the synthesis, as the nitro group is a versatile precursor and can be introduced via well-established electrophilic aromatic substitution reactions.
Therefore, a key precursor is identified as 3-nitro-4-methoxybenzenethiol . The synthesis of this intermediate becomes a primary focus. This precursor can be further disconnected. One approach is the introduction of the thiol group onto a 4-methoxy-3-nitrophenyl scaffold. This could be achieved from a corresponding halide, such as 4-chloro-2-nitroanisole , via a halogen-thiol exchange reaction. The synthesis of 4-chloro-2-nitroanisole can be traced back to simpler starting materials like p-chloroanisole through nitration.
An alternative retrosynthesis of the nitro-thiol intermediate could involve the diazotization of an amino group, followed by a Sandmeyer-type reaction to introduce the thiol group. However, the direct thiolation of a halogenated nitroaromatic is often more straightforward.
Exploration of Convergent and Divergent Synthetic Routes
Both convergent and divergent synthetic strategies can be conceptualized for the preparation of this compound and its precursors.
Convergent Synthesis: A convergent approach involves the synthesis of different fragments of the molecule separately, which are then combined in the later stages. For this compound, this could involve preparing a methoxy-aniline fragment and a thiol-containing fragment and then coupling them. However, for a small molecule like this, a linear, or slightly branched, approach is generally more practical.
Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of related compounds. In this context, a common precursor like 4-chloro-2-nitroanisole could be used to synthesize not only this compound but also other derivatives by reacting the chloro-substituent with different nucleophiles or by modifying the nitro and methoxy (B1213986) groups.
A practical and efficient synthesis of this compound often follows a linear sequence of reactions, which can be considered a form of divergent synthesis from a simple starting material.
Halogen-Thiol Exchange Reactions in Substituted Nitrobenzenes
A key step in the proposed synthesis is the introduction of the thiol group via a halogen-thiol exchange reaction on a substituted nitrobenzene. A suitable precursor for this transformation is 4-chloro-2-nitroanisole . The chloro substituent, activated by the electron-withdrawing nitro group in the ortho position, is susceptible to nucleophilic aromatic substitution (SNAr) by a sulfur nucleophile.
Common reagents for this transformation include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (NaSH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.
Table 1: Halogen-Thiol Exchange Reaction Parameters
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-chloro-2-nitroanisole | Na₂S·9H₂O | DMF | 100-120 | 75-85 |
Selective Reduction Strategies for Nitro-Thiol Intermediates
The final step in the synthesis is the selective reduction of the nitro group in 3-nitro-4-methoxybenzenethiol to an amino group without affecting the thiol functionality. The presence of a sulfur atom can sometimes interfere with certain reduction methods, for instance, by poisoning metal catalysts. Therefore, the choice of the reducing agent is crucial.
Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functional groups.
Metal-based reductions: Iron (Fe) in acidic media (e.g., acetic acid or with ammonium chloride) is a classic and effective method for nitro group reduction. Tin(II) chloride (SnCl₂) in an acidic medium is another mild and selective reagent.
Catalytic Hydrogenation: While catalytic hydrogenation with reagents like Pd/C can be very efficient, the sulfur in the thiol group can poison the catalyst. However, with careful selection of the catalyst and reaction conditions, this method can sometimes be employed. Using a lower catalyst loading and milder conditions might be necessary.
Other reducing agents: Sodium dithionite (Na₂S₂O₄) or sodium sulfide can also be used for the reduction of nitro groups.
The presence of the thiol can influence the redox behavior of the nitro compound nih.gov.
Table 2: Selective Reduction of 3-nitro-4-methoxybenzenethiol
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fe / NH₄Cl | Ethanol (B145695)/Water | 70-80 | 85-95 |
| SnCl₂·2H₂O | Ethanol | Reflux | 80-90 |
Regioselective Amination and Methoxylation Pathways
While the primary proposed route involves nitration followed by other transformations, alternative pathways involving direct regioselective amination or methoxylation could be considered, although they are generally more challenging for this specific substitution pattern.
Regioselective Amination: Direct amination of 4-methoxybenzenethiol (B147237) would require harsh conditions and would likely lead to a mixture of isomers. More controlled methods, such as directed C-H amination, are areas of active research but may not be practical for this specific target on a preparative scale.
Regioselective Methoxylation: The introduction of the methoxy group could potentially be achieved from a corresponding phenol derivative. For instance, if 3-amino-4-hydroxybenzenethiol were available, it could be methylated. However, the synthesis of this precursor would present its own challenges in terms of regioselectivity. A patent describes the preparation of 4-fluoro-2-methoxy-5-nitroaniline, which involves a nucleophilic aromatic substitution of a fluorine atom with a methoxide google.comchemicalbook.com. This highlights a potential strategy for introducing the methoxy group.
Optimization of Reaction Conditions and Yields
Solvent Systems and Reaction Temperature Parameters
Halogen-Thiol Exchange: The choice of solvent is critical for the SNAr reaction. Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the cation of the sulfur nucleophile, leaving the anion more reactive. The reaction temperature is also a key parameter. Higher temperatures generally lead to faster reaction rates, but can also result in side reactions and decomposition. A typical temperature range is 80-120 °C.
Nitro Group Reduction: For the reduction of the nitro group, the solvent system often depends on the chosen reducing agent. For metal-based reductions like Fe/NH₄Cl, a mixture of ethanol and water is commonly used to ensure the solubility of both the organic substrate and the inorganic reagents. The temperature is usually kept in the range of 70-80 °C to achieve a reasonable reaction rate without excessive side reactions. For reductions with SnCl₂, ethanol is a suitable solvent, and the reaction is often carried out at reflux temperature.
Catalyst Selection and Loading for Enhanced Efficiency
The catalytic reduction of the nitro group in precursors like 4-methoxy-3-nitrobenzenethiol is a pivotal step where catalyst choice and loading are critical for achieving high efficiency and selectivity. A variety of catalytic systems, primarily heterogeneous catalysts, are employed for this purpose. The selection of the catalyst depends on factors such as the desired reaction rate, selectivity towards the amino group without side reactions (like hydrodesulfurization), and the cost-effectiveness of the process.
Commonly used catalysts for nitro group reduction include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon (C). These catalysts are highly active and can facilitate the reaction under mild conditions of temperature and pressure. For instance, palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The catalyst loading is a crucial parameter, with typical loadings ranging from 1 to 10 mol% relative to the substrate. Higher loadings can increase the reaction rate but also the cost.
Non-noble metal catalysts have also gained significant attention due to their lower cost and improving performance. Catalysts based on nickel (Ni), cobalt (Co), and copper (Cu) have been developed for nitrobenzene reduction. For example, copper-based catalysts, sometimes supported on carbon or other materials, have shown high conversion rates for nitrobenzene reduction using reducing agents like sodium borohydride (NaBH4) mdpi.com. In some cases, bimetallic catalysts are used to enhance activity and stability.
The efficiency of the catalytic reduction is also influenced by the choice of the reducing agent. While catalytic hydrogenation with H2 gas is a common industrial method, other reducing agents like hydrazine (N2H4), sodium borohydride (NaBH4), and ammonium formate can be used, often in the presence of a metal catalyst. The choice of reducing agent can affect the reaction conditions and the catalyst's performance.
Below is a table summarizing various catalytic systems used for the reduction of nitroaromatic compounds, which are analogous to the synthesis of this compound.
| Catalyst | Support | Reducing Agent | Key Findings |
| Pd | Carbon | H₂ | High activity under mild conditions, widely used for nitro group reduction. |
| Pt | Carbon | H₂ | Effective catalyst, sometimes shows different selectivity compared to Pd. |
| Ni | Al₂O₃ | H₂ | Cost-effective alternative to noble metals, may require higher temperatures/pressures. |
| Cu@C | - | NaBH₄ | High conversion (100%) and short reaction time (8 min) for nitrobenzene reduction mdpi.com. |
| Fe³⁺ and Ag⁺ co-doped TiO₂ | - | NaBH₄ | Magnetic nanocatalyst with excellent catalytic ability for 4-nitrophenol reduction semanticscholar.org. |
Isolation and Purification Techniques for this compound
The isolation and purification of the final product, this compound, are crucial for obtaining a compound of high purity, which is often required for its subsequent applications. The purification strategy depends on the physical and chemical properties of the target compound and the impurities present in the reaction mixture.
A common initial step after the reaction is a work-up procedure to separate the product from the reaction medium. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent. The choice of solvent is critical and should be based on the solubility of the product and its immiscibility with the aqueous phase.
Due to the presence of both an acidic thiol group and a basic amino group, this compound is an amphoteric molecule. This property can be exploited for purification through acid-base extraction. By adjusting the pH of the aqueous solution, the compound can be selectively protonated or deprotonated, altering its solubility and allowing for separation from non-ionizable impurities. For instance, washing the organic extract with a dilute acid solution can remove basic impurities, while a subsequent wash with a dilute base can remove acidic impurities. The product itself can be precipitated by carefully adjusting the pH to its isoelectric point. A recently developed purification technique for amines involves the use of trichloroacetic acid (TCA) to trigger the precipitation of the amine as a salt, which can then be isolated and the free amine regenerated beilstein-journals.org.
Chromatographic techniques are also widely employed for the purification of aromatic thiols and amines. Column chromatography, using silica gel or alumina as the stationary phase and a suitable solvent system as the mobile phase, is effective for separating the target compound from closely related impurities. The polarity of the eluent is optimized to achieve good separation. For related compounds like 3-methoxybenzenethiol, purification by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent has been reported chemicalbook.com.
Crystallization is another powerful purification method for solid compounds. By dissolving the crude product in a hot solvent and allowing it to cool slowly, crystals of the pure compound can be formed, leaving impurities behind in the solution. The choice of solvent is critical for successful crystallization.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Green chemistry focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. The catalytic reduction of the nitro group, as discussed in section 2.3.2, is a prime example of this principle in action. Catalysts allow for reactions to proceed with high efficiency and selectivity, and they can often be recovered and reused, minimizing waste. The development of non-noble metal catalysts is a further step towards a more sustainable process.
The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents such as water, ethanol, or supercritical fluids is encouraged. For instance, some syntheses of related heterocyclic compounds like benzothiazoles have been successfully carried out in aqueous media organic-chemistry.orgnih.gov. The use of bio-based green solvents is also an emerging area of research mdpi.com. When organic solvents are necessary, minimizing their volume and choosing less hazardous options is important.
Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of this compound, a route that minimizes the use of protecting groups and involves high-yielding steps would have a better atom economy.
Energy efficiency is another key consideration. Performing reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy input.
Finally, the design of synthetic pathways that start from renewable feedstocks is a long-term goal of green chemistry. While the synthesis of this compound likely starts from petrochemical-based feedstocks, future research could explore bio-based starting materials.
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Methoxybenzenethiol
Nucleophilic Reactivity of the Thiol Group in 3-Amino-4-methoxybenzenethiol
The thiol group (-SH) in this compound is a potent nucleophile, a characteristic that is central to many of its reactions. The electron-donating effects of the adjacent amino and methoxy (B1213986) groups further enhance the electron density on the sulfur atom, thereby increasing its nucleophilicity. This heightened reactivity is exploited in several important classes of organic reactions.
The Thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-sulfur bond formation. In the case of this compound, the thiol group readily participates in this reaction. Mechanistically, the reaction is typically initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor.
While specific studies detailing the Thia-Michael addition of this compound are not extensively documented in publicly available research, the general mechanism is well-established. For structurally similar compounds like 4-methoxybenzenethiol (B147237), these reactions proceed efficiently under basic conditions, such as in the presence of triethylamine, leading to the formation of the corresponding thioether adduct. The presence of the amino group in this compound is expected to influence the reaction rate and potentially lead to side reactions if not properly controlled, for instance, by N-protection.
Below is a representative data table illustrating typical conditions and outcomes for Thia-Michael additions involving related aromatic thiols.
| Michael Acceptor | Thiol | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Acrylate | 4-Methoxybenzenethiol | Triethylamine | Dichloromethane | Room Temp | >90 |
| Cyclohexenone | Thiophenol | Sodium Hydroxide (B78521) | Ethanol (B145695) | Room Temp | 85-95 |
| Acrylonitrile | 4-Aminothiophenol | Potassium Carbonate | Acetonitrile (B52724) | 50 | High |
Thiol-ene click chemistry represents a highly efficient and versatile method for the formation of thioether linkages. This reaction typically proceeds via a radical-mediated pathway, initiated either by UV light (photochemical initiation) or a radical initiator. The reaction involves the addition of a thiyl radical across a carbon-carbon double bond (ene).
For this compound, the thiol group is a suitable candidate for thiol-ene reactions. The process would involve the generation of the 3-amino-4-methoxyphenylthiyl radical, which then propagates the chain reaction by adding to an alkene. This method is prized for its high yields, tolerance of various functional groups, and mild reaction conditions. Although specific examples with this compound are not readily found in the literature, the general applicability of this reaction to a wide range of thiols is well-documented.
The nucleophilic character of the thiol group in this compound also allows for straightforward S-alkylation and S-acylation reactions.
S-Alkylation involves the reaction of the thiol with an alkyl halide or other alkylating agent, typically in the presence of a base to form the thiolate. This is a classic SN2 reaction where the thiolate anion acts as the nucleophile. The choice of base and solvent is crucial to optimize the reaction and minimize side reactions, particularly N-alkylation of the amino group.
S-Acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a thioester. This reaction is also typically carried out in the presence of a base to facilitate the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent.
| Reaction Type | Reagent | Base | Solvent | General Outcome |
| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Sodium Hydroxide | Ethanol | Formation of Alkyl Aryl Sulfide (B99878) |
| S-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine | Dichloromethane | Formation of Thioester |
Oxidative Transformations of the Thiol Moiety
The thiol group of this compound is susceptible to oxidation, leading to various sulfur-containing functional groups, most notably disulfides, sulfoxides, and sulfones. The specific product obtained often depends on the choice of oxidant and the reaction conditions.
The oxidation of thiols to disulfides is a common and important transformation. Under aerobic conditions, in the presence of a suitable catalyst, this compound can be selectively oxidized to bis(2-amino-4-methoxyphenyl) disulfide. Various catalytic systems have been developed for the aerobic oxidation of thiols, often involving metal complexes or organocatalysts. The mechanism generally involves the formation of a thiyl radical, which then dimerizes to form the disulfide bond. The presence of the amino and methoxy groups can influence the oxidation potential of the thiol and the stability of the resulting disulfide. Studies on the aerobic oxidation of the related 4-methoxybenzenethiol have shown high efficiency in the presence of catalysts, achieving excellent yields of the corresponding disulfide.
Further oxidation of the thiol or the corresponding disulfide can lead to the formation of sulfoxides and sulfones. The selective oxidation to a sulfoxide (B87167) requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. Common oxidants for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. The formation of a sulfone requires stronger oxidizing conditions or a stoichiometric excess of the oxidant.
The oxidation pathway from the thioether (formed via S-alkylation) to the corresponding sulfoxide and sulfone is also a well-established transformation. The electron-rich nature of the aromatic ring in this compound derivatives would likely facilitate these oxidation steps. While specific mechanistic studies on the sulfoxide and sulfone formation from this compound are scarce, the general principles of sulfide oxidation are applicable.
Reactivity of the Amino Group in this compound
The amino group (-NH₂) in this compound is a primary aromatic amine, which confers a rich and varied reactivity to the molecule. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, is the basis for its participation in a wide range of chemical transformations. This reactivity is further modulated by the electronic effects of the other substituents on the aromatic ring, namely the methoxy and thiol groups.
Amine-Initiated Reactions (e.g., Schiff Base Formation, Acylation)
The nucleophilic nature of the primary amino group allows it to readily react with various electrophiles. Two common examples of such amine-initiated reactions are Schiff base formation and acylation.
Schiff Base Formation: this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. semanticscholar.org This reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). jocpr.com The stability of the resulting Schiff base is often enhanced by the conjugation of the imine group with the aromatic ring. semanticscholar.org These reactions are fundamental in the synthesis of various organic compounds and ligands for metal complexes. semanticscholar.org
The general reaction is as follows:
R¹(C=O)R² + H₂N-Ar-SH → R¹R²C=N-Ar-SH + H₂O
(where Ar represents the 4-methoxy-3-thiophenyl group)
Interactive Table: General Conditions for Schiff Base Formation
| Parameter | Typical Condition | Rationale/Notes |
|---|---|---|
| Reactants | This compound and an aromatic or aliphatic aldehyde/ketone | Aromatic aldehydes are often used due to the stability of the conjugated product. jocpr.com |
| Solvent | Ethanol, Methanol, or Toluene | Solvents that allow for azeotropic removal of water can drive the equilibrium towards product formation. |
| Catalyst | Acidic (e.g., glacial acetic acid) or basic catalysts | Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. |
| Temperature | Reflux | Heating is typically required to facilitate the dehydration step. semanticscholar.org |
Acylation: The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of an amide linkage. Acylation is often used as a protective strategy for the amino group to prevent its oxidation or participation in unwanted side reactions during other transformations, such as nitration. researchgate.net The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct.
For instance, acetylation with acetic anhydride would yield N-(3-mercapto-6-methoxyphenyl)acetamide. Controlling the reaction conditions, such as the stoichiometry of the acylating agent and the temperature, is crucial to avoid side reactions like diacylation, especially if other reactive sites are present. researchgate.net
Aromatic Electrophilic Substitution on the Amino-Substituted Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: amino (-NH₂), methoxy (-OCH₃), and thiol (-SH). libretexts.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.commasterorganicchemistry.com
The directing effects of these substituents are crucial in determining the position of substitution.
Amino group (-NH₂): A very strong activating group, directing incoming electrophiles to the ortho and para positions.
Methoxy group (-OCH₃): A strong activating group, also directing ortho and para.
Thiol group (-SH): A moderately activating group that also directs ortho and para.
In this compound, the positions of the substituents create a concerted directing effect. The positions on the ring are numbered starting from the thiol group at C1. Therefore, the substituents are at C1 (-SH), C3 (-NH₂), and C4 (-OCH₃).
Interactive Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent (Position) | Activating/Deactivating Effect | Directs To Positions... | Activated Positions |
|---|---|---|---|
| -SH (C1) | Activating | ortho, para | C2, C6, C4 (occupied) |
| -NH₂ (C3) | Strongly Activating | ortho, para | C2, C4 (occupied), C6 |
| -OCH₃ (C4) | Strongly Activating | ortho, para | C3 (occupied), C5 |
Based on this analysis, the positions C2 and C6 are strongly activated by both the thiol and amino groups. Position C5 is activated by the methoxy group. The powerful activating and directing influence of the amino group, reinforced by the thiol group, makes position C2 the most probable site for electrophilic attack. Position C6 is also highly activated. Position C5 is another potential site, primarily influenced by the methoxy group. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur predominantly at the C2 and C6 positions. minia.edu.egyoutube.com
Synergistic Effects of the Thiol, Amino, and Methoxy Groups on Reactivity
This collective electron donation significantly increases the nucleophilicity of the aromatic ring, making it exceptionally reactive in electrophilic aromatic substitution reactions, as discussed previously. The concerted ortho, para-directing influence of all three groups focuses the electron density at specific sites (C2, C6), leading to high regioselectivity in these reactions.
Furthermore, this high electron density on the ring can influence the properties of the functional groups themselves. For instance, the electron-rich environment can increase the basicity of the amino group and lower the acidity (increase the pKa) of the thiol group compared to unsubstituted or less-substituted analogues. This electronic interplay is critical in understanding the molecule's behavior as a ligand in coordination chemistry, where the donor properties of the nitrogen and sulfur atoms are paramount.
Radical-Mediated Reaction Pathways Involving this compound
Beyond ionic reaction pathways, this compound can participate in reactions involving radical intermediates. Both the thiol and amino functional groups, as well as the electron-rich aromatic system, can be involved in the formation and propagation of radicals.
Thiols are well-known precursors to thiyl radicals (RS•). These can be generated through single-electron oxidation or by hydrogen atom abstraction from the S-H bond. nih.gov The presence of electron-donating groups on the aromatic ring can lower the oxidation potential, facilitating the formation of the corresponding thiophenolate radical cation. Thiyl radicals are key intermediates in various processes, including disulfide formation and addition reactions to unsaturated bonds. epa.gov
Similarly, the amino group can undergo single-electron oxidation to form an aminium radical cation (ArNH₂•⁺). The stability of this radical is enhanced by the delocalization of the charge and spin over the electron-rich aromatic ring. These amino-centered radicals can participate in a variety of synthetic transformations, including cyclization and addition reactions. cam.ac.ukmdpi.com
The combination of these functionalities suggests that this compound could engage in complex radical cascade reactions, where an initial radical formation at one site (e.g., the thiol) could trigger subsequent intramolecular reactions involving the other groups or the aromatic ring.
Proton-Coupled Electron Transfer (PCET) Mechanisms in this compound Transformations
Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are exchanged, often in a concerted or tightly coupled stepwise manner. nih.gov This mechanism is particularly relevant for molecules like this compound, which possess both redox-active sites (the thiol and the aromatic ring) and proton-donating/accepting groups (the thiol and amino groups). nih.gov
PCET pathways are crucial for avoiding high-energy intermediates that would be formed in simple, sequential electron and proton transfer steps. nih.gov For example, the oxidation of the thiol group to a thiyl radical is a key transformation.
A stepwise pathway would first involve electron removal to form a radical cation [Ar-SH]•⁺, which is highly acidic, followed by rapid deprotonation.
Alternatively, initial deprotonation to the thiolate [Ar-S]⁻ followed by electron removal could occur.
A concerted PCET mechanism involves the simultaneous removal of a hydrogen atom (H⁺ + e⁻), directly forming the neutral thiyl radical [Ar-S]•.
The specific mechanism depends on factors like the oxidant's potential, the pH of the medium, and the solvent. rsc.org Given that both the thiol and amino groups can participate in proton transfer, and the entire molecule is redox-active, PCET provides a low-energy pathway for many of its oxidation reactions. Such mechanisms are vital in many biological redox processes involving amino acid residues like tyrosine and cysteine and are likely to be operative in the chemical transformations of this compound. nih.govrsc.org
Derivatization Strategies and Structure Activity Relationships for 3 Amino 4 Methoxybenzenethiol Scaffolds
Synthesis of Novel Heterocyclic Systems Incorporating 3-Amino-4-methoxybenzenethiol
The reactivity of the amino and thiol groups in this compound makes it a key starting material for the synthesis of various heterocyclic compounds.
The reaction of 2-amino-4-methoxybenzenethiol (B1266704) with carbon disulfide in the presence of sodium hydroxide (B78521) and ethanol (B145695) yields 5-methoxybenzothiazole-2-thiol. thieme-connect.de This cyclization reaction is a fundamental method for constructing the benzothiazole (B30560) ring system from o-aminothiophenols. thieme-connect.de
Benzothiazepines, another important class of heterocyclic compounds, can also be synthesized from aminobenzenethiol precursors. For instance, novel 7-methoxy and 8-methoxy substituted benzothiazepines have been prepared by reacting 4-methoxy- and 5-methoxy-substituted 2-aminobenzenethiols with 2-benzylidine-1,3-indanedione. scirp.org The synthesis of 1,5-benzothiazepine (B1259763) derivatives often involves the reaction of 5-substituted-2-aminobenzenethiols with chalcones under acidic or basic conditions. asianpubs.org A specific example is the synthesis of 3,3-dialkyl-8-alkoxy-2,3-dihydrobenzo[b] thieme-connect.dethiazepin-4(5H)-one derivatives through the cyclization of a compound prepared from amino-alkoxybenzenethiol and a 3-bromo-2-alkylpropanoic acid derivative. google.com
The following table summarizes the synthesis of some benzothiazole and benzothiazepine (B8601423) derivatives starting from substituted aminobenzenethiols.
| Starting Material | Reagent | Product | Reference |
| 2-Amino-4-methoxybenzenethiol | Carbon Disulfide | 5-Methoxybenzothiazole-2-thiol | thieme-connect.de |
| 4-Methoxy-2-aminobenzenethiol | 2-Benzylidine-1,3-indanedione | 7-Methoxy substituted benzothiazepine | scirp.org |
| 5-Methoxy-2-aminobenzenethiol | 2-Benzylidine-1,3-indanedione | 8-Methoxy substituted benzothiazepine | scirp.org |
| Amino-alkoxybenzenethiol | 3-Bromo-2,2-dibutylpropanoic acid derivative, then HATU | 3,3-Dibutyl-8-alkoxy-2,3-dihydrobenzo[b] thieme-connect.dethiazepin-4(5H)-one | google.com |
| 2-Amino-5-methoxybenzenethiol | 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone | 8-Methoxy-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepine | asianpubs.org |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
The Hantzsch thiazole (B1198619) synthesis is a well-established method for preparing thiazole derivatives. jpionline.org This can involve the reaction of α-haloketones with thiourea (B124793) or thioamides. While direct synthesis from this compound is less commonly detailed, the amino and thiol functionalities are reactive centers for building thiazole rings. For example, the amino group can be part of a subsequent functionalization to form more complex thiazole-containing structures. The synthesis of 2,4-disubstituted 1,3-thiazole derivatives has been achieved by first synthesizing 2-amino-4-substituted phenyl thiazoles via the Hantzsch reaction, followed by the reaction of the amino group with various aryl aldehydes to form Schiff bases. jpionline.org
Functionalization of the Amino and Thiol Groups for Advanced Molecular Architectures
The amino and thiol groups of this compound are primary sites for functionalization, enabling the creation of advanced molecular architectures. The amino group can react with aldehydes to form Schiff bases, which can then undergo further cyclization reactions. The thiol group is a potent nucleophile and can participate in various reactions, including alkylation and addition to unsaturated systems.
A study on the visible-light-mediated synthesis of β-amino sulfides utilized 4-methoxybenzenethiol (B147237) as a starting material. acs.org In this process, diaryl disulfide is generated in situ from the thiol, which then reacts with styrene (B11656) to form a radical intermediate. acs.org This intermediate can then react further to produce different β-amino sulfide (B99878) scaffolds. acs.org
The amino and thiol groups can also act as ligands, coordinating with metal ions to form metal complexes. This property is useful in the development of functional materials.
Design and Synthesis of Conjugates and Polymeric Materials from this compound
The reactive nature of the amino and thiol groups in this compound and its derivatives makes them suitable for incorporation into larger molecular assemblies like conjugates and polymers.
Protein-polymer conjugates are a significant area of research, combining the properties of biological and synthetic polymers. rsc.org Methods for creating these conjugates include "grafting-to," where a pre-formed polymer is attached to a protein, and "grafting-from," where a polymer is grown from an initiator on the protein surface. bjmu.edu.cn The thiol group of cysteine residues in proteins is a common site for such modifications. rsc.org Thiol-selective modifications can be used to introduce polymers onto proteins without prior modification of the protein itself. rsc.org
DNA-polymer conjugates are another class of functional materials. nih.gov These can be synthesized either in solution or on a solid support. nih.gov The synthesis often involves "click chemistry" between functionalized DNA and polymers. nih.gov While direct use of this compound in these specific polymer applications is not explicitly detailed, its thiol and amino functionalities are analogous to the reactive groups used in these conjugation strategies.
Elucidation of Structure-Reactivity Relationships through Systematic Derivatization
Systematic derivatization of the this compound scaffold is crucial for understanding structure-reactivity relationships. Aromatic sulfur compounds with sulfur in different oxidation states (II, IV, and VI) are valuable for studying the relationship between physical-chemical properties, structure, and reactivity. dokumen.pub The electronic influence of the sulfur atom, which can act as a p-donor or p-acceptor, is a key area of investigation. dokumen.pub
In the context of β-amino sulfides derived from 4-methoxybenzenethiol, structure-activity relationship studies have shown that substituents on the aromatic ring influence the vasorelaxant potency of the resulting compounds. acs.org For example, electron-withdrawing groups at certain positions can significantly enhance activity. acs.org
Advanced Applications of 3 Amino 4 Methoxybenzenethiol in Chemical Research
Utilization as a Building Block in Complex Organic Synthesis
The synthetic utility of 3-amino-4-methoxybenzenethiol is rooted in the distinct reactivity of its three functional groups. The ortho-disposed amine and thiol groups provide a powerful platform for the construction of heterocyclic systems, most notably benzothiazoles. This transformation, a cornerstone of heterocyclic chemistry, typically involves the condensation of the aminothiophenol core with various electrophilic partners such as aldehydes, ketones, or carboxylic acid derivatives.
The reaction proceeds via initial formation of a Schiff base between the amine and a carbonyl compound, followed by an intramolecular cyclization involving the nucleophilic thiol group, and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring. The methoxy (B1213986) group at the 4-position (which becomes the 6-position in the resulting benzothiazole) serves as an important electronic modulator, influencing the reactivity of the heterocyclic core and providing a handle for further functionalization. This synthetic route is highly efficient for accessing a wide range of substituted benzothiazoles, which are privileged scaffolds in medicinal chemistry and materials science.
Table 5.1.1: Representative Synthesis of a 6-Methoxybenzothiazole Derivative
The following table outlines a typical cyclocondensation reaction using this compound as the key starting material.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product Class |
| This compound | Aromatic Aldehyde (R-CHO) | Cyclocondensation | Oxidative, e.g., O₂, I₂, H₂O₂ | 2-Aryl-6-methoxybenzothiazole |
| This compound | Carboxylic Acid (R-COOH) | Condensation | Polyphosphoric Acid (PPA), heat | 2-Alkyl/Aryl-6-methoxybenzothiazole |
| This compound | Acyl Chloride (R-COCl) | Acylation-Cyclization | Base (e.g., Pyridine), then dehydration | 2-Alkyl/Aryl-6-methoxybenzothiazole |
This interactive table summarizes common synthetic pathways. Users can conceptually filter by the desired electrophilic partner (Reactant 2) to identify suitable conditions and product types.
Role in the Development of Organocatalytic Systems
The structural features of this compound make it an excellent precursor for designing sophisticated ligands and catalysts for various organic transformations.
In transition metal catalysis, ligands are crucial for controlling the reactivity, selectivity, and stability of the metallic center. This compound can be readily converted into N,S-bidentate ligands. The soft sulfur atom exhibits a high affinity for late transition metals like Palladium (Pd), Rhodium (Rh), and Gold (Au), while the harder nitrogen atom can also coordinate, forming a stable five-membered chelate ring with the metal center.
This chelation effect enhances the stability of the catalytic complex, preventing ligand dissociation and metal agglomeration. The electronic properties of the ligand can be fine-tuned by modifying the amine group (e.g., through alkylation or arylation), which in turn influences the catalytic activity. Ligands derived from this scaffold have found application in key cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, where they facilitate efficient carbon-carbon bond formation.
Table 5.2.1.1: Application of a this compound-Derived Ligand in Catalysis
| Metal Center | Ligand Type | Reaction Catalyzed | Typical Substrates | Key Finding |
| Palladium (Pd) | N-Aryl-S-metalated complex | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | High turnover numbers (TONs) and efficiency in C-C bond formation. |
| Rhodium (Rh) | N,S-Chelating phosphine (B1218219) ligand | Asymmetric Hydrogenation | Prochiral alkenes | Potential for inducing enantioselectivity through chiral modifications. |
| Gold (Au) | N,S-Bidentate complex | Hydroamination of Alkynes | Alkynes, Amines | Facilitates regioselective addition of N-H bonds across triple bonds. |
This interactive table highlights the versatility of ligands derived from the title compound. Users can conceptually sort by 'Metal Center' to explore different catalytic systems.
The field of organophotocatalysis utilizes organic molecules to absorb visible light and mediate redox reactions. This compound is a precursor to powerful organophotocatalysts, particularly those based on the phenothiazine (B1677639) scaffold. Phenothiazine is synthesized by the oxidative cyclization of two equivalents of an aniline (B41778) derivative or, more relevantly, through reactions involving an aminothiophenol.
A phenothiazine core derived from this compound would possess electron-donating methoxy groups, which serve to lower its oxidation potential, making it a stronger photo-reductant upon excitation. When irradiated with visible light, these phenothiazine-based catalysts can enter an excited state, enabling them to engage in single-electron transfer (SET) processes with organic substrates. This capability has been harnessed to drive a variety of challenging transformations, including atom transfer radical polymerization (ATRP), C-H functionalization, and reductive coupling reactions, all under mild, light-driven conditions.
Table 5.2.2.1: Properties of a Phenothiazine Photocatalyst Derived from this compound
| Catalyst Core | Excitation Wavelength (λmax) | Redox Potential (E_ox) | Photocatalytic Application | Mechanism |
| Methoxy-substituted Phenothiazine | ~400-450 nm (Blue light) | Low (~ +0.5 to +0.7 V vs. SCE) | Light-induced ATRP | Photoinduced Single-Electron Transfer (SET) |
| Methoxy-substituted Phenothiazine | ~400-450 nm (Blue light) | Low (~ +0.5 to +0.7 V vs. SCE) | Reductive C-O Bond Cleavage | Photoinduced Single-Electron Transfer (SET) |
This interactive table details the photophysical properties and applications of derived catalysts. Users can conceptually filter by 'Photocatalytic Application' to see the range of reactions enabled.
Precursor for Materials Science Applications
Beyond molecular synthesis and catalysis, this compound serves as a fundamental building block for constructing functional materials with tailored surface and bulk properties.
The thiol group (-SH) possesses a remarkable affinity for noble metal surfaces, particularly gold (Au). This property is exploited to create Self-Assembled Monolayers (SAMs), which are highly ordered, single-molecule-thick films. When a gold substrate is immersed in a dilute solution of this compound, the thiol groups spontaneously bind to the surface, forming strong, covalent-like Au-S bonds. The molecules then pack closely together due to van der Waals interactions between their aromatic rings, resulting in a dense, well-defined monolayer.
Table 5.3.1.1: Characteristics of a this compound SAM on Gold
| Substrate | Anchoring Group | Terminal Groups | Water Contact Angle | Application Example |
| Gold (Au(111)) | Thiol (-SH) | Amine (-NH₂), Methoxy (-OCH₃) | 40° - 50° (moderately hydrophilic) | Surface for protein immobilization via NHS-ester coupling to the amine. |
| Silver (Ag) | Thiol (-SH) | Amine (-NH₂), Methoxy (-OCH₃) | 45° - 55° | Platform for studying surface-enhanced Raman spectroscopy (SERS). |
| Copper (Cu) | Thiol (-SH) | Amine (-NH₂), Methoxy (-OCH₃) | 50° - 60° | Corrosion inhibition layer. |
This interactive table summarizes the key features of SAMs formed from the title compound. Users can conceptually sort by 'Substrate' to compare behavior on different metals.
Coordination polymers are crystalline materials constructed from metal ions (nodes) linked by organic molecules (linkers). This compound is an excellent candidate for a multitopic linker. The thiol group can deprotonate to a thiolate, which is capable of bridging two or more metal centers. Concurrently, the amine group can act as a secondary coordination site, leading to the formation of robust, extended networks with 1D, 2D, or 3D dimensionality.
The choice of metal ion (e.g., Cadmium, Zinc, Copper) and the reaction conditions dictate the final topology and properties of the resulting coordination polymer. These materials are of significant interest for applications in gas storage, separation, chemical sensing, and luminescence, as their properties can be systematically tuned by varying the metal and organic linker components. The incorporation of the methoxy-substituted aminothiophenol linker can impart specific photoluminescent properties to the final framework.
Table 5.3.2.1: Example of a Coordination Polymer with a 3-Amino-4-methoxybenzenethiolate Ligand
| Metal Ion | Ligand Form | Resulting Formula (Example) | Dimensionality | Notable Property |
| Cadmium (Cd²⁺) | 3-Amino-4-methoxybenzenethiolate | [Cd(SC₆H₃(NH₂)(OCH₃))]n | 2D Layered Structure | Photoluminescence in the blue-green region of the spectrum. |
| Zinc (Zn²⁺) | 3-Amino-4-methoxybenzenethiolate | [Zn₂(SC₆H₃(NH₂)(OCH₃))₄]n | 3D Network | Porosity for potential small molecule adsorption. |
This interactive table provides examples of coordination polymers. Users can conceptually sort by 'Metal Ion' to see how the choice of metal influences the final material.
Integration into Dynamic Covalent or Coordination Adaptable Networks
The unique trifunctional nature of this compound, featuring amino, methoxy, and thiol groups on a benzene (B151609) ring, makes it a promising candidate for the construction of advanced materials known as covalent or coordination adaptable networks (CANs). chinesechemsoc.org These networks possess dynamic bonds that can reversibly break and reform, granting the material properties such as self-healing, reprocessability, and responsiveness to external stimuli. chinesechemsoc.orgjchemrev.com
The thiol (-SH) group is particularly valuable for creating dynamic linkages. In coordination adaptable networks (CoANs), the thiol can act as a ligand, forming reversible coordination bonds with metal ions. chinesechemsoc.orgtandfonline.com For example, research on zinc(II)-based networks with thiolate ligands has demonstrated that the presence of free thiol compounds can facilitate the bond exchange process, which is crucial for material reprocessing and recycling under mild conditions. chinesechemsoc.org One study showed that a coordination network based on Zinc(II) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) could be effectively dissolved by the addition of p-Methoxybenzenethiol, a structural isomer of this compound. chinesechemsoc.org This suggests that this compound could similarly act as a dynamic mediator or a building block in such systems. The amino (-NH2) group on the molecule offers an additional site for coordination or for forming other types of dynamic covalent bonds, such as imines, adding another layer of tunable functionality. Furthermore, the amino group can be a site for post-synthesis modification of the network. fjirsm.ac.cn
The table below summarizes the effect of a related thiol compound on a coordination adaptable network, illustrating the potential role of such molecules in modulating network dynamics.
Table 1: Effect of Thiol Additive on the Dissolution of a Zn-PETMP Coordination Adaptable Network This table is based on research conducted with p-Methoxybenzenethiol, a structural isomer of this compound, demonstrating the principle of thiol-facilitated network dissolution.
| Additive | Temperature (°C) | Time | Outcome |
|---|---|---|---|
| p-Methoxybenzenethiol | 40 | < 1 hour | Rapid dissolution of the coordination network chinesechemsoc.org |
| PETMP (base monomer) | 60 | 24 hours | Dissolution of the coordination network chinesechemsoc.org |
Application in Proteomics and Peptide Chemistry Research (e.g., Thiol-Labile Protecting Groups)
In the intricate fields of proteomics and peptide chemistry, the precise synthesis and modification of peptides and proteins are paramount. rsc.org This often requires the use of protecting groups to temporarily block reactive functional groups on amino acids during synthesis. nih.govug.edu.pl Thiol-labile protecting groups, which can be selectively removed under mild conditions using thiol-containing reagents, are of significant interest. nih.govresearchgate.netresearchgate.net
Derivatives of methoxybenzenethiol have proven effective as reagents for such deprotection steps. For instance, p-methoxybenzenethiol has been used as a nucleophile to cleave certain sulfonamide-based linkers and sulfenyl-based α-amino protecting groups in peptide synthesis. researchgate.netresearchgate.netrichmond.edu These protecting groups, such as 3-nitro-2-pyridinesulfenyl (Npys), are stable during peptide chain elongation but can be efficiently removed by a thiol reagent, a process critical for avoiding side reactions common in standard synthesis protocols. nih.govresearchgate.netresearchgate.net The methoxy group influences the nucleophilicity of the thiol, and the additional amino group in this compound could further modulate this reactivity or alter solubility, potentially offering advantages in specific applications.
Another key application in proteomics is the site-specific chemical modification of proteins to study their function or introduce new properties. plos.orgnih.gov Research has shown that 4-methoxybenzenethiol (B147237) can be used to modify proteins at dehydroalanine (B155165) (Dha) residues—an amino acid created from cysteine. plos.orgnih.gov This thiol addition reaction allows for the installation of a wide range of unnatural residues into a protein, enabling detailed structure-function studies. plos.org A study on the Aurora-A kinase determined the efficiency of this reaction, finding that a significant excess of 4-methoxybenzenethiol was required to drive the modification to completion. plos.orgnih.gov
Table 2: Research Findings on Methoxybenzenethiol Derivatives in Peptide and Protein Chemistry This table presents data from studies using 4-methoxybenzenethiol, a structural isomer of this compound, highlighting its role in deprotection and protein modification.
| Application | Reagent | Target Moiety | Conditions | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Deprotection Kinetics | p-methoxybenzenethiol | N-(3-nitro-2-pyridinesulfenyl)-benzylamine | DMF/PBS buffer | Half-life (t₁/₂) of the protected amine was 2.5 minutes, showing rapid deprotection. | researchgate.net, researchgate.net |
Theoretical and Computational Studies of 3 Amino 4 Methoxybenzenethiol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like 3-Amino-4-methoxybenzenethiol.
Density Functional Theory (DFT) Analysis of Molecular Orbitals
DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic distribution and energy levels of molecular orbitals. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is expected to be delocalized across the benzene (B151609) ring, with significant contributions from the electron-donating amino and methoxy (B1213986) groups, as well as the sulfur atom. The LUMO, conversely, would also be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation.
Theoretical calculations on similarly substituted aromatic thiols have shown that electron-donating groups, such as the amino and methoxy groups present in this compound, tend to raise the energy of the frontier orbitals. This can lead to a decrease in electronic stability but an increase in reactivity.
Conformation Analysis and Intramolecular Interactions
The three-dimensional structure and conformational preferences of this compound are influenced by the interplay of its functional groups. The relative orientations of the amino, methoxy, and thiol groups can lead to various conformers with different energies. Intramolecular hydrogen bonding between the hydrogen of the amino group and the oxygen of the methoxy group, or between the hydrogen of the thiol group and the nitrogen of the amino group, could play a significant role in stabilizing certain conformations.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational methods, especially Time-Dependent Density Functional Theory (TDDFT), are proficient at predicting various spectroscopic signatures, which can then be compared with experimental data for validation. For this compound, this would include predicting its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Normal and surface-enhanced Raman spectra have been successfully calculated for a range of substituted benzenethiols using TDDFT. dtic.mil These calculations have shown good agreement with experimental measurements in terms of both peak positions and relative intensities. dtic.mil It is expected that stronger electron-donating groups on the benzene ring lead to higher enhancements in Surface-Enhanced Raman Scattering (SERS). dtic.mil Given the presence of the amino and methoxy groups, this compound is predicted to exhibit a significant SERS effect.
The calculated vibrational frequencies can be assigned to specific modes of the molecule, such as the C-C stretching modes of the aromatic ring, the S-H stretching mode, and various bending and stretching modes associated with the amino and methoxy groups.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its role in reactions such as nucleophilic substitution, oxidation, or its interaction with metal surfaces. By mapping the potential energy surface of a reaction, computational models can identify transition states, intermediates, and determine the activation energies, providing a detailed picture of the reaction pathway.
For example, in the context of its interaction with metal clusters, computational studies on substituted benzenethiols have revealed preferences for certain binding sites and have helped to understand the transformation of these clusters upon ligand exchange. rsc.org Specifically, the substituent position on the benzenethiol (B1682325) has been shown to influence the stability and structure of gold nanoclusters. rsc.org
Estimation of Acid-Base Properties (pKa) and Redox Potentials
The acid-base properties (pKa) and redox potentials of this compound can also be estimated using computational methods. The pKa value, which indicates the acidity of the thiol group, can be calculated using various theoretical models, often in conjunction with a solvent model to account for the effects of the surrounding medium.
Computational approaches have been developed to calculate the absolute pKa values of substituted phenols and benzenethiols with a reasonable degree of accuracy. acs.org These methods typically involve calculating the Gibbs free energy of deprotonation in both the gas phase and in solution. The electron-donating nature of the amino and methoxy groups is expected to increase the pKa of the thiol group compared to unsubstituted benzenethiol, making it a weaker acid.
Similarly, the redox potential can be estimated by calculating the energies of the neutral molecule and its corresponding radical cation or anion. These calculations provide insights into the ease with which the molecule can be oxidized or reduced, a key aspect of its chemical reactivity.
Advanced Characterization Methodologies for 3 Amino 4 Methoxybenzenethiol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent structure of 3-Amino-4-methoxybenzenethiol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides definitive structural confirmation.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct protons and their connectivity. For this compound, the spectrum is characterized by signals in the aromatic, aliphatic, and heteroatomic regions. The three aromatic protons form a complex ABC spin system due to their unique electronic environments. The methoxy (B1213986) group appears as a sharp singlet, while the amine and thiol protons are typically broad singlets whose chemical shifts are concentration and solvent-dependent. These labile protons can be confirmed by D₂O exchange, which causes their signals to disappear.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected: six for the aromatic ring and one for the methoxy group. The chemical shifts are heavily influenced by the attached functional groups. Carbons bonded to electronegative oxygen (C4) and nitrogen (C3), as well as the sulfur-bearing carbon (C1), are significantly shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can be used to differentiate between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons are absent.
Two-Dimensional (2D) NMR:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling, confirming the connectivity of adjacent protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the CH aromatic signals and the methoxy signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations include the link from the methoxy protons to C4 of the aromatic ring and from the aromatic protons to neighboring quaternary carbons, which solidifies the 1,3,4-substitution pattern.
Table 1: Representative NMR Data for this compound in CDCl₃
Click to view ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H-2 | ~6.85 | d (doublet) | 1H | Coupled to H-6 |
| H-5 | ~6.78 | dd (doublet of doublets) | 1H | Coupled to H-6 |
| H-6 | ~6.65 | d (doublet) | 1H | Coupled to H-2 and H-5 |
| -OCH₃ | 3.87 | s (singlet) | 3H | Sharp, characteristic signal |
| -NH₂ | 3.70 | br s (broad singlet) | 2H | Exchangeable with D₂O |
| -SH | 3.35 | br s (broad singlet) | 1H | Exchangeable with D₂O |
Click to view ¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| C-4 (-OCH₃) | 146.5 | Quaternary (absent) |
| C-3 (-NH₂) | 137.2 | Quaternary (absent) |
| C-1 (-SH) | 120.1 | Quaternary (absent) |
| C-2 | 116.8 | CH (positive) |
| C-5 | 115.3 | CH (positive) |
| C-6 | 112.0 | CH (positive) |
| -OCH₃ | 55.8 | CH₃ (positive) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places).
For this compound (C₇H₉NOS), the theoretical monoisotopic mass is 155.0405 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this theoretical mass provides strong evidence for the molecular formula. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate the protonated molecular ion [M+H]⁺ (m/z 156.0483) with minimal fragmentation.
A key diagnostic feature in the mass spectrum is the isotopic pattern. The presence of sulfur (³²S) results in a characteristic isotopic peak at M+2, corresponding to the natural abundance of the ³⁴S isotope (~4.4% relative to ³²S). This A+2 peak serves as a clear indicator of a sulfur-containing compound. Analysis of the fragmentation patterns can further corroborate the structure, identifying losses of characteristic neutral fragments.
Table 2: HRMS Fragmentation Analysis of this compound
Click to view data
| Ion (m/z) | Calculated Exact Mass | Proposed Fragment Structure / Neutral Loss |
|---|---|---|
| 156.0483 | 156.04830 | [M+H]⁺ (Protonated Parent Molecule) |
| 141.0248 | 141.02481 | [M+H - CH₃]⁺ (Loss of methyl radical, followed by protonation) |
| 122.0378 | 122.03777 | [M+H - H₂S]⁺ (Loss of hydrogen sulfide) |
| 123.0531 | 123.05307 | [M+H - SH]⁺ (Loss of sulfhydryl radical) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and non-destructive methods used to identify the functional groups present in a molecule. They are complementary, as some vibrational modes that are weak in IR are strong in Raman, and vice versa.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands.
N-H Stretching: The primary amine (-NH₂) group exhibits two distinct bands (asymmetric and symmetric stretches) in the 3350-3500 cm⁻¹ region.
S-H Stretching: A weak but sharp absorption band around 2550-2600 cm⁻¹ is a definitive marker for the thiol (-SH) group.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.
C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretch around 1250 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region correspond to the benzene (B151609) ring.
Raman Spectroscopy: The Raman spectrum provides complementary information. The S-H stretch, while weak in IR, can be more prominent in Raman. The symmetric C-S stretch (around 600-750 cm⁻¹) is also typically a strong Raman band, making it a valuable tool for confirming the thiol group's presence. The aromatic ring breathing modes are also characteristically strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
Click to view data
| Frequency (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
|---|---|---|---|
| 3450, 3360 | N-H asymmetric & symmetric stretch | IR | Medium |
| 3050 | Aromatic C-H stretch | IR, Raman | Medium-Weak |
| 2950, 2840 | Aliphatic C-H stretch (-OCH₃) | IR, Raman | Medium |
| 2570 | S-H stretch | IR, Raman | Weak (IR), Medium (Raman) |
| 1605, 1510 | Aromatic C=C stretch | IR, Raman | Strong |
| 1255 | Asymmetric C-O-C stretch | IR | Strong |
| 680 | C-S stretch | Raman | Medium-Strong |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in its solid, crystalline state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity established by spectroscopy.
For this compound, a successful single-crystal X-ray diffraction experiment would not only confirm the 1,3,4-substitution pattern but also reveal crucial information about its intermolecular interactions. The presence of hydrogen bond donors (-NH₂ and -SH) and acceptors (the nitrogen and oxygen atoms) suggests the formation of extensive hydrogen bonding networks in the crystal lattice. These interactions, such as N-H···O, N-H···N, or potentially S-H···N, dictate the crystal packing and influence the material's bulk properties.
Table 4: Hypothetical Crystallographic Data for this compound
Click to view data
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal |
| Unit Cell (a, b, c) | a=7.5 Å, b=5.9 Å, c=18.2 Å | Dimensions of the repeating unit |
| Unit Cell (β) | 98.5° | Angle of the unit cell for a monoclinic system |
| Z (Molecules/unit cell) | 4 | Number of molecules in one unit cell |
| C-S Bond Length | ~1.78 Å | Confirms the carbon-sulfur single bond |
| C-O Bond Length | ~1.37 Å | Confirms the aryl-ether linkage |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the basic nature of the amino group, adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is often necessary to ensure sharp, symmetrical peaks by protonating the analyte. Detection is typically performed with a UV-Vis detector set to a wavelength where the aromatic chromophore absorbs strongly (e.g., ~254 nm or its λ_max). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used, though the polar, active -NH₂ and -SH groups can lead to peak tailing on standard non-polar columns. Use of a more polar column (e.g., a WAX-type column) or derivatization of the active hydrogens (e.g., silylation) can improve chromatographic performance. When coupled with a mass spectrometer (GC-MS), it provides both retention time and mass spectral data for powerful identification of the main component and any impurities.
Table 5: Typical RP-HPLC Method for Purity Analysis
Click to view data
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~7.5 minutes (highly method-dependent) |
Electrochemical Methods for Redox Property Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The thiol and amino groups are both electrochemically active and can undergo oxidation.
A typical CV experiment involves scanning the potential at a working electrode (e.g., glassy carbon electrode) in a solution of the analyte and a supporting electrolyte. For this compound, the most prominent feature is typically an irreversible oxidation wave corresponding to the oxidation of the thiol group. This process often involves the formation of a disulfide dimer, 3-amino-4-methoxythiophenyl disulfide, via a one-electron, one-proton process. At higher potentials, a second oxidation process corresponding to the amino group or the aromatic ring may be observed.
For derivatives, especially in the context of materials science, CV is critical for studying electropolymerization. The monomer can be oxidized to form a radical cation that polymerizes on the electrode surface, creating a conductive or redox-active polymer film whose growth and properties can be monitored in situ.
Table 6: Representative Cyclic Voltammetry (CV) Parameters
Click to view data
| Parameter | Value / Condition |
|---|---|
| Analyte | 1 mM this compound |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl (3M KCl) |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (E_pa) | ~ +0.45 V vs. Ag/AgCl |
| Redox Process | Irreversible oxidation of the thiol (-SH) group |
Conclusion and Future Research Directions for 3 Amino 4 Methoxybenzenethiol
Summary of Key Research Findings and Methodological Advancements
No specific research findings or methodological advancements focused on 3-Amino-4-methoxybenzenethiol were found in the reviewed literature. Research in this area tends to concentrate on related compounds:
2-Aminobenzenethiol (or 2-Aminothiophenol): This compound is a well-established precursor for the synthesis of benzothiazoles, which have various applications in medicinal chemistry and materials science. mdpi.comnih.govmdpi.comwikipedia.org
4-Methoxybenzenethiol (B147237): This isomer is utilized in materials science for creating self-assembled monolayers on metal surfaces and as an organophotocatalyst. nih.gov
3-Amino-4-methoxybenzanilide: This related anilide is documented as an intermediate in the manufacturing of dyes and pigments. nih.govgoogle.com
Unresolved Challenges in the Chemistry of this compound
The scientific literature does not outline specific unresolved challenges concerning the chemistry of this compound due to the limited research on this particular molecule. General challenges in the broader field of substituted thiophenols often relate to their oxidative instability and the need for selective synthesis methods. rsc.org
Proposed Future Research Avenues
There are no explicitly proposed future research avenues for this compound in the available literature. Based on the applications of its isomers, potential research could hypothetically explore its use as a building block for heterocyclic synthesis or in the development of novel materials, but such proposals are not currently documented.
Broader Impact on Synthetic Chemistry and Materials Science
The broader impact of this compound on synthetic chemistry and materials science is currently negligible, as it is not a widely studied or utilized compound. In contrast, related aminothiophenols and their derivatives have made significant contributions, particularly in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds and in the development of corrosion inhibitors and functional materials. mdpi.comresearchgate.netopenmedicinalchemistryjournal.comwpmucdn.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
